molecular formula C21H18F3NO2 B2650207 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1351647-78-3

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2650207
CAS RN: 1351647-78-3
M. Wt: 373.375
InChI Key: PCMOGLYPIZLCSH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has been found to target specific proteins and pathways in the body.

Scientific Research Applications

Anti-Parkinson's Activity

A study explored the synthesis of novel derivatives related to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide, showing significant anti-Parkinson's activity. Specifically, thiazolidinone derivatives demonstrated potent effects in an in vivo Parkinson's model, suggesting potential therapeutic applications (Gomathy et al., 2012).

Structural Studies of Co-crystals

Research on co-crystals of quinoline derivatives, which share structural similarities with the compound of interest, provided insights into the formation and structural properties of these complexes. This work is important for understanding the crystalline behavior of similar compounds (Karmakar et al., 2009).

Anticancer Screening

A series of derivatives were synthesized through a click chemistry-based approach, including anticancer screening and NMR studies. Some molecules exhibited potent inhibitory activities against various cancer cell lines, underscoring the potential of similar compounds in anticancer research (Dhuda et al., 2021).

Inhibitors of Biological Processes

Another study identified a novel hydroxamic acid-based inhibitor related to the compound of interest, demonstrating potent inhibition of aminopeptidase N and anti-angiogenic activity. This suggests potential applications in targeting specific enzymes for therapeutic purposes (Lee et al., 2005).

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO2/c22-21(23,24)17-10-8-15(9-11-17)19(26)13-25-20(27)12-16-6-3-5-14-4-1-2-7-18(14)16/h1-11,19,26H,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMOGLYPIZLCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide

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